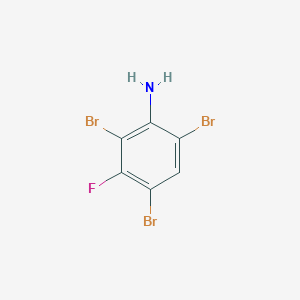

2,4,6-Tribromo-3-fluoroaniline

Description

Significance of Aniline (B41778) Derivatives in Organic Synthesis and Medicinal Chemistry Building Blocks

Aniline and its derivatives are fundamental building blocks in organic synthesis. The amino group can be readily transformed into a wide array of other functional groups, making anilines key precursors for a multitude of chemical products. In medicinal chemistry, the aniline scaffold is a common feature in many drug molecules. The introduction of halogen atoms onto the aniline ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This has led to the inclusion of halogenated anilines in the synthesis of various therapeutic agents, including antimicrobial and anticancer drugs. researchgate.net The strategic placement of halogens can enhance binding affinity to biological targets, improve metabolic stability, and increase lipophilicity, which can aid in cell membrane permeability. beilstein-journals.org

Contextualizing Polyhalogenated Aromatic Systems within Modern Chemical Disciplines

Polyhalogenated aromatic compounds, those bearing multiple halogen substituents, are of great interest across various chemical disciplines. beilstein-journals.org They are utilized in the synthesis of agrochemicals, flame retardants, and specialized polymers. wikipedia.orgsigmaaldrich.com The presence of multiple halogens can lead to unique electronic and steric properties, making these compounds valuable for creating materials with tailored characteristics. In drug discovery, the incorporation of multiple halogens can be a strategy to modulate the biological activity of a lead compound. jmaterenvironsci.com The study of polyhalogenated systems also contributes to our understanding of intermolecular interactions, such as halogen bonding, which is an increasingly recognized force in crystal engineering and molecular recognition.

Unique Electronic and Steric Influences of Bromine and Fluorine Substituents on Aromatic Rings

The simultaneous presence of bromine and fluorine on an aromatic ring, as seen in 2,4,6-tribromo-3-fluoroaniline, imparts a unique combination of electronic and steric effects. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. Bromine is less electronegative but larger in size, contributing more significantly to steric hindrance.

Both halogens are generally considered deactivating groups in electrophilic aromatic substitution, meaning they make the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene (B151609). However, they are also ortho-, para-directing due to the ability of their lone pairs of electrons to participate in resonance, which can partially offset the inductive deactivation at these positions. The interplay of these inductive and resonance effects, combined with the steric bulk of the bromine atoms, governs the reactivity and regioselectivity of reactions involving polyhalogenated anilines. In the case of this compound, the three bulky bromine atoms at the 2, 4, and 6 positions create significant steric hindrance around the amino group and the remaining aromatic proton.

Synthesis of this compound

The preparation of this compound can be achieved through the direct bromination of 3-fluoroaniline (B1664137). A documented synthetic procedure involves dissolving 3-fluoroaniline in glacial acetic acid. royalholloway.ac.uk To this solution, a solution of bromine in glacial acetic acid is added dropwise with stirring. royalholloway.ac.uk The reaction mixture is then allowed to stand at room temperature. royalholloway.ac.uk The addition of a sodium metabisulphite solution is used to remove any excess bromine, leading to the precipitation of the product. royalholloway.ac.uk The resulting solid can then be filtered, washed, and recrystallized to yield the purified this compound. royalholloway.ac.uk

Physical Properties

The physical properties of this compound have been reported as follows:

| Property | Value |

| Molecular Formula | C₆H₂Br₃FN |

| Appearance | Solid |

Note: This data is based on the synthetic procedure described in a PhD thesis and may not represent comprehensively characterized properties. royalholloway.ac.uk

Structure

3D Structure

Properties

CAS No. |

84483-24-9 |

|---|---|

Molecular Formula |

C6H3Br3FN |

Molecular Weight |

347.80 g/mol |

IUPAC Name |

2,4,6-tribromo-3-fluoroaniline |

InChI |

InChI=1S/C6H3Br3FN/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,11H2 |

InChI Key |

MNEDONFESUUOPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Tribromo 3 Fluoroaniline

Direct Halogenation Approaches for Polyhalogenated Anilines

Direct halogenation of anilines and their derivatives is a primary method for introducing halogen atoms onto the aromatic ring. The strong activating and ortho-, para-directing nature of the amino group facilitates electrophilic aromatic substitution.

The synthesis of 2,4,6-tribromo-3-fluoroaniline via direct halogenation would likely start from 3-fluoroaniline (B1664137). The regiochemical outcome of the bromination of 3-fluoroaniline is dictated by the directing effects of the amino and fluoro substituents. The amino group is a powerful activating and ortho-, para-directing group. The fluorine atom is a deactivating group but is also ortho-, para-directing.

In the case of 3-fluoroaniline, the positions ortho to the amino group are C2 and C6, and the para position is C4. The fluorine at C3 exerts an ortho-directing effect towards C2 and C4, and a para-directing effect towards C6. The combined directing effects of the amino and fluoro groups strongly activate the C2, C4, and C6 positions for electrophilic substitution. Therefore, exhaustive bromination of 3-fluoroaniline is expected to yield the desired this compound. Studies on the bromination of 3-fluoroaniline have shown that the position para to the amino group (C4) is highly susceptible to bromination. rsc.org

Direct fluorination of an aromatic ring is generally more challenging to control due to the high reactivity of fluorinating agents. Therefore, it is more synthetically feasible to start with a fluorinated precursor like 3-fluoroaniline.

A variety of brominating agents can be employed for the synthesis of polyhalogenated anilines.

Brominating Agents:

| Brominating Agent | Description |

| Molecular Bromine (Br₂) | A common and effective reagent for the bromination of activated aromatic rings like anilines. It can be used in various solvents, including acetic acid and water. wikipedia.org The reaction of aniline (B41778) with bromine water readily produces 2,4,6-tribromoaniline. wikipedia.org |

| N-Bromosuccinimide (NBS) | A milder and more selective brominating agent compared to molecular bromine. It is often used to avoid over-bromination and is suitable for substrates sensitive to harsh conditions. |

| Potassium Bromide/Oxidant Systems | Systems like KBr with oxidants such as ZnAl-BrO₃⁻-LDHs can generate bromine in situ, offering a greener and more controlled bromination method. wikipedia.org |

For the exhaustive bromination of 3-fluoroaniline to obtain this compound, a strong brominating system such as molecular bromine in a suitable solvent would likely be required.

Fluorinating Reagents:

Direct fluorination to introduce the C3-fluoro substituent is less common for this type of molecule. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) are available but their application in this specific context is not well-documented. nih.gov It is more practical to start from a commercially available or readily synthesized fluorinated precursor.

The efficiency and selectivity of halogenation reactions are highly dependent on the reaction conditions.

| Parameter | Impact on Halogenation |

| Solvent | The choice of solvent can influence the reactivity of the halogenating agent and the solubility of the substrate. Acetic acid is a common solvent for the bromination of anilines as it can protonate the amino group, moderating its activating effect and potentially influencing regioselectivity. youtube.combeilstein-journals.org |

| Temperature | Temperature control is crucial to manage the rate of reaction and prevent unwanted side reactions, such as over-halogenation or degradation of the starting material. Bromination reactions of anilines are often carried out at or below room temperature. youtube.com |

| Catalyst | While the high reactivity of anilines often obviates the need for a catalyst in bromination, in some cases, Lewis acids can be used to enhance the electrophilicity of the halogenating agent. |

For the synthesis of this compound from 3-fluoroaniline, careful optimization of the stoichiometry of the brominating agent and the reaction temperature would be critical to ensure complete tribromination without significant side-product formation.

Multi-step Synthetic Routes from Precursors

Given the high density of halogen substituents, a multi-step synthetic approach can offer better control over the final substitution pattern.

A sequential halogenation strategy could involve the stepwise introduction of the bromine atoms. This approach might offer better control over the regiochemistry, although it would increase the number of synthetic steps. For instance, starting with 3-fluoroaniline, a monobromination could be performed under mild conditions to yield predominantly 4-bromo-3-fluoroaniline. Subsequent bromination steps under more forcing conditions could then be used to introduce the remaining bromine atoms at the C2 and C6 positions. However, controlling the selectivity in the later bromination steps could be challenging.

An alternative and often powerful strategy for the synthesis of highly substituted anilines is to introduce the halogen atoms onto a nitrobenzene (B124822) precursor, followed by the reduction of the nitro group to an amine.

A plausible nitration-reduction pathway for this compound could commence with a suitable fluorinated and brominated benzene (B151609) derivative. For example, starting from a tribromofluorobenzene, a nitration reaction could be performed. The directing effects of the existing halogen substituents would determine the position of the incoming nitro group. Subsequent reduction of the nitro group would then yield the target aniline.

A potential synthetic route is outlined below:

Tribromination of Fluorobenzene (B45895): Fluorobenzene could be subjected to exhaustive bromination to potentially yield 1,3,5-tribromo-2-fluorobenzene. The regioselectivity of this step would need careful control.

Nitration: The resulting tribromofluorobenzene would then be nitrated. The position of nitration would be directed by the existing halogen substituents.

Reduction: The nitro group of the synthesized 2,4,6-tribromo-3-fluoronitrobenzene would then be reduced to an amino group to afford the final product, this compound. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation. google.com

A search for the synthesis of 2,4,6-tribromo-3-fluoronitrobenzene did not yield direct results, indicating that this would be a novel synthetic target itself. The synthesis of related polyhalogenated nitroaromatics often involves multi-step sequences with careful control of reaction conditions. google.com

Halogen Exchange Reactions for Specific Fluorine Incorporation

Halogen exchange reactions represent a key strategy for the precise introduction of fluorine atoms into aromatic rings. This approach often involves the substitution of a different halogen, such as chlorine or bromine, with fluorine.

One established method for fluorination is the use of alkali metal fluorides, such as potassium fluoride (B91410) (KF), to displace other halogens. google.com This process can be carried out with or without a solvent. For instance, the reaction of 3-chloroaniline (B41212) with a molten alkali metal acid fluoride composition has been shown to produce 3-fluoroaniline, albeit with the formation of other isomers like 2-fluoroaniline (B146934) and 4-fluoroaniline. google.com

Another approach involves the use of titanocene (B72419) dihalides as catalysts in combination with a trialkyl aluminum and a polyhalomethane as the halogen source. organic-chemistry.org This method has demonstrated high yields for halogen exchange in alkyl fluorides under mild conditions. organic-chemistry.org While this specific application is for aliphatic compounds, the principles could potentially be adapted for aromatic systems.

A significant challenge in halogen exchange fluorination is the high strength of the carbon-fluorine bond, which can make subsequent modifications difficult. nih.gov

Amination of Polyhalogenated Benzenes

The amination of polyhalogenated benzenes offers another pathway to synthesize compounds like this compound. This involves introducing an amino group onto a benzene ring that already contains the desired halogen substituents.

One method involves the reaction of a polyhalogenated benzene with an aminating agent. For example, the amination of various fluorobenzenes has been achieved using microwave irradiation in N-methylpyrrolidinone (NMP) without the need for a strong base or catalyst. researchgate.net The reactivity of the fluorobenzene is enhanced by the presence of additional halogen atoms. researchgate.net

Another approach is the vicarious nucleophilic substitution of hydrogen using quaternary hydrazinium (B103819) salts to aminate electrophilic aromatic compounds. science.gov Additionally, base-promoted amination of polyhalogenated pyridines using water as a solvent has been developed, which could have applications for benzene derivatives. researchgate.net

The reactivity of different halogens in nucleophilic aromatic substitution (SNAr) reactions is typically F > Cl > Br > I. researchgate.net However, in some systems, a different reactivity order of I > Br ≈ F > Cl has been observed. researchgate.net

Catalytic Approaches in Polyhalogenated Aniline Synthesis

Catalysis plays a crucial role in developing efficient and selective methods for the synthesis of polyhalogenated anilines.

Transition Metal-Mediated Halogenation

Transition metals, particularly copper and palladium, are widely used to catalyze halogenation reactions. Copper(II) halides, such as CuCl₂ and CuBr₂, have been effectively used for the regioselective chlorination and bromination of unprotected anilines, often in ionic liquids to provide milder reaction conditions. beilstein-journals.org These reactions typically yield the para-substituted product with high selectivity. beilstein-journals.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed in a domino reaction sequence involving amination and C-H functionalization to construct complex heterocyclic systems from anilines and dihalogenated arenes. nih.gov

The direct C-H functionalization of fluoroarenes, particularly at the position ortho to the fluorine substituent, is an emerging area. whiterose.ac.uk Transition metal catalysts can facilitate this activation, enabling the introduction of various functional groups. whiterose.ac.uk

| Catalyst | Halogen Source | Substrate | Product | Yield | Reference |

| CuCl₂ | CuCl₂ | 3-fluoroaniline | 4-Chloro-3-fluoroaniline | 92% | beilstein-journals.org |

| Pd(OAc)₂ | N-Iodosuccinimide | Anilides | Iodinated Anilides | Good to Excellent | researchgate.net |

Phase-Transfer Catalysis in Halogenation Reactions

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants in immiscible phases, often an aqueous phase and an organic phase. fzgxjckxxb.com This method can enhance reaction rates and is considered a green chemistry approach as it can reduce the need for organic solvents. fzgxjckxxb.com

In the context of halogenated aniline synthesis, PTC can be used in alkylation reactions of halogenated aminophenol derivatives. google.com Quaternary ammonium (B1175870) salts and crown ethers are common phase-transfer catalysts. google.com For instance, a process for producing aniline derivatives involves reacting a halogenated aminophenol with an alkylating agent in a two-layer system of an aqueous alkali metal hydroxide (B78521) solution and an organic solvent, in the presence of a phase-transfer catalyst. google.com

A biphasic anodic oxidation method has been developed for the chlorination of arenes using aqueous metal salts as the halogen source, with ammonium salts acting as both electrolytes and phase-transfer catalysts. researchgate.netresearchgate.net

| Catalyst Type | Example Catalysts | Application | Reference |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide, Trimethylbenzylammonium chloride | Alkylation of aminophenols | google.com |

| Crown Ethers | 18-Crown-6, Dibenzo-18-crown-6 | Alkylation of aminophenols | google.com |

| Ammonium Salts | Not specified | Electrochemical chlorination of arenes | researchgate.netresearchgate.net |

Emerging Synthetic Techniques for Sustainable Halogenation

The development of environmentally friendly and sustainable methods for halogenation is a significant focus of current research.

One promising approach is the use of Oxone as an oxidant with sodium halides (NaCl, NaBr) as the halogen source. sci-hub.se This method provides an efficient and green protocol for the oxidative halogenation of anilides and other aromatic compounds without the need for a metal catalyst. sci-hub.se

Mechanochemistry, specifically liquid-assisted grinding using an electrical mortar and pestle, offers another sustainable route. beilstein-journals.orgnih.gov This catalyst-free method utilizes N-halosuccinimides (NXS) for the halogenation of phenols and anilines, with PEG-400 as a grinding auxiliary. beilstein-journals.orgnih.gov By controlling the stoichiometry of the NXS, mono-, di-, and tri-halogenated products can be synthesized in high yields and with short reaction times. beilstein-journals.orgnih.gov For substrates with available ortho and para positions, this method shows high para-selectivity. beilstein-journals.orgnih.gov

| Technique | Reagents | Key Features | Reference |

| Oxidative Halogenation | Oxone, NaX (X = Cl, Br) | Green, sustainable, metal-free | sci-hub.se |

| Mechanochemistry (Grinding) | NXS (X = Br, I, Cl), PEG-400 | Catalyst-free, short reaction times, stoichiometry-controlled | beilstein-journals.orgnih.gov |

Chemical Reactivity and Transformation Pathways of 2,4,6 Tribromo 3 Fluoroaniline

Electrophilic Aromatic Substitution Dynamics on Halogenated Anilines

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the substituents present on the aromatic ring.

Influence of Halogen and Amine Substituents on Aromatic Ring Activation

The dominant activating group on the 2,4,6-Tribromo-3-fluoroaniline ring is the amino (-NH₂) group. Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, significantly increasing the electron density of the ring and making it highly susceptible to attack by electrophiles. wikipedia.orgroyalholloway.ac.uk This strong activation is somewhat tempered by the inductive electron-withdrawing effects of the four halogen atoms.

The halogens themselves have a dual role. While they are deactivating due to their electronegativity (inductive effect), they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. In the case of this compound, the positions ortho and para to the amino group are already substituted. The remaining unsubstituted position is meta to the amino group and ortho/para to halogen atoms. The strong activating and directing effect of the amino group generally makes further electrophilic substitution on such a polysubstituted aniline (B41778) challenging and often results in no reaction or requires harsh conditions.

Table 1: Predicted Influence of Substituents on the Aromatic Ring of this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -NH₂ | 1 | Weakly withdrawing | Strongly donating | Strongly activating | Ortho, Para |

| -Br | 2, 4, 6 | Withdrawing | Donating | Deactivating | Ortho, Para |

| -F | 3 | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para |

This table is based on established principles of substituent effects in electrophilic aromatic substitution.

Mechanistic Investigations of Subsequent Electrophilic Additions

Given that the positions most activated by the powerful amino group (positions 2, 4, and 6) are already occupied by bromine atoms, further electrophilic substitution on this compound is anticipated to be sterically hindered and electronically unfavorable. The sole remaining position (position 5) is meta to the strongly activating amino group, and therefore, substitution at this site is generally not favored.

Should a sufficiently potent electrophile be forced to react, it would likely add to the 5-position. The mechanism would proceed through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate. The presence of multiple electron-withdrawing halogens would destabilize this positively charged intermediate, thus slowing down the reaction.

Nucleophilic Aromatic Substitution Reactions on Highly Substituted Systems

Nucleophilic aromatic substitution (SNAr) is a viable pathway for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.com

Displacement of Halogens under Activated Conditions

The presence of multiple halogen atoms on the aniline ring makes this compound a potential substrate for SNAr reactions. For this type of reaction to occur, the ring must be sufficiently electron-deficient to be attacked by a nucleophile. While the amino group is an activating group for electrophilic attack, it is deactivating for nucleophilic attack. However, the cumulative electron-withdrawing inductive effect of the four halogens can render the ring susceptible to nucleophilic attack, especially under forcing conditions (high temperature, strong nucleophile).

Regiochemical Considerations in Nucleophilic Substitution

The regiochemistry of nucleophilic aromatic substitution is governed by the stability of the intermediate Meisenheimer complex. This negatively charged intermediate is stabilized by electron-withdrawing groups. In this compound, the attack of a nucleophile would lead to a Meisenheimer complex. The position of attack would likely be at the carbon bearing the fluorine atom (position 3) due to the high electronegativity of fluorine, which makes that carbon more electrophilic.

Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

| Position of Attack | Leaving Group | Factors Favoring Substitution | Factors Disfavoring Substitution |

| C-3 | F⁻ | High electronegativity of F, making the carbon more electrophilic. | Strong C-F bond. |

| C-2, C-4, C-6 | Br⁻ | Weaker C-Br bond compared to C-F. | Less electrophilic carbon compared to C-3. |

This table presents a theoretical analysis based on the principles of nucleophilic aromatic substitution.

Transformations of the Amine Functionality

The amino group in this compound can undergo a variety of chemical transformations, which are standard for primary anilines.

One of the most common reactions of anilines is diazotization, which involves treatment with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt. This diazonium group is an excellent leaving group and can be subsequently replaced by a wide range of nucleophiles in Sandmeyer-type reactions. For example, diazotization of 2,4,6-tribromoaniline followed by reaction with ethanol can lead to the formation of 1,3,5-tribromobenzene. wikipedia.org A similar transformation would be expected for this compound, leading to 1,3,5-tribromo-2-fluorobenzene.

The amino group can also be acylated, for instance, by reaction with an acid chloride or anhydride, to form an amide. This transformation is often used to protect the amino group or to moderate its activating effect in electrophilic aromatic substitution reactions.

Diazotization Reactions and Formation of Aryl Diazonium Salts

Primary aromatic amines like this compound react with nitrous acid (HNO₂) to form arenediazonium salts. msu.edu This process, known as diazotization, typically involves treating the aniline with sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

The reaction begins with the formation of the nitrosonium ion (NO+) from nitrous acid, which then acts as an electrophile. The amine group of the tribromofluoroaniline attacks the nitrosonium ion, and following a series of proton transfers and the elimination of water, the 2,4,6-tribromo-3-fluorobenzenediazonium salt is formed. This diazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of the diazonium moiety (N₂), which can be displaced by a wide range of nucleophiles.

The Sandmeyer reaction provides a reliable method to replace the diazonium group of an aryl diazonium salt with a halide (Cl⁻, Br⁻) or a cyano group (CN⁻) using a copper(I) salt as a catalyst. wikipedia.org For 2,4,6-tribromo-3-fluorobenzenediazonium salt, this reaction could be employed to introduce further diversity onto the aromatic ring, although replacing the diazonium group with another bromine or chlorine atom would be synthetically redundant given the existing halogenation pattern.

A more synthetically useful transformation would be the reductive deamination (replacement by hydrogen). This can be achieved by treating the diazonium salt with hypophosphorous acid (H₃PO₂). This reaction would convert this compound into 1,3,5-tribromo-2-fluorobenzene, effectively removing the amine functionality. A similar transformation is observed when the diazonium salt of 2,4,6-tribromoaniline is treated with ethanol to yield 1,3,5-tribromobenzene. wikipedia.org

Table 1: Potential Sandmeyer and Related Reactions of 2,4,6-Tribromo-3-fluorobenzenediazonium Salt

| Reagent | Catalyst | Product | Transformation |

| H₃PO₂ | - | 1,3,5-Tribromo-2-fluorobenzene | Replacement of -N₂⁺ by -H |

| CuCl | Cu(I) | 1-Chloro-2,4,6-tribromo-3-fluorobenzene | Replacement of -N₂⁺ by -Cl |

| CuBr | Cu(I) | 1,2,4,6-Tetrabromo-3-fluorobenzene | Replacement of -N₂⁺ by -Br |

| KI | - | 1,3,5-Tribromo-2-fluoro-4-iodobenzene | Replacement of -N₂⁺ by -I |

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of an arenediazonium tetrafluoroborate salt. stackexchange.com This reaction involves diazotization of a primary aromatic amine in the presence of fluoroboric acid (HBF₄) or other tetrafluoroborate sources. stackexchange.com The resulting diazonium tetrafluoroborate salt is typically isolated and then heated, which causes the loss of nitrogen gas and boron trifluoride, leaving the aryl fluoride (B91410). stackexchange.com

In the context of this compound, the amine group could be converted to a diazonium tetrafluoroborate. Subsequent thermal decomposition would replace the original amine functionality with a second fluorine atom, yielding 1,2,3,5-tetrabromo-4,6-difluorobenzene. While feasible, this pathway might be of limited synthetic utility as it adds another halogen to an already heavily halogenated ring. Innovations in this reaction have introduced other counterions like hexafluorophosphates (PF₆⁻) which can sometimes provide improved yields. stackexchange.com

Acylation and Alkylation of the Amine Group

The lone pair of electrons on the nitrogen atom of the amine group in this compound makes it nucleophilic and susceptible to reaction with electrophiles such as acylating and alkylating agents.

Acylation is the process of introducing an acyl group (R-C=O) onto the amine. This is commonly achieved by reacting the aniline with an acid chloride or an acid anhydride. For instance, treatment with acetic anhydride would yield N-(2,4,6-tribromo-3-fluorophenyl)acetamide. This transformation is often used as a protective strategy in multi-step syntheses. The resulting amide is less activating and less basic than the original amine because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. This modulation of reactivity can be crucial for controlling subsequent reactions on the aromatic ring.

Alkylation involves the introduction of an alkyl group. However, direct alkylation of anilines with alkyl halides can be difficult to control and often leads to polyalkylation, yielding mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. The resulting alkylated amine group is typically more nucleophilic than the starting primary amine, which promotes further reaction. Due to these limitations, reductive amination is often a preferred method for preparing N-alkylated anilines.

Oxidation and Reduction Pathways of the Aniline Moiety

The aniline moiety is sensitive to oxidizing agents, and the reaction products can vary widely depending on the oxidant and reaction conditions.

Oxidation: Strong oxidizing agents like potassium dichromate in acidic solution can lead to the formation of complex products, often colored polymeric materials known as aniline black. youtube.com Under controlled conditions, oxidation can yield products like p-benzoquinone, though the substitution pattern of this compound would likely lead to different outcomes. youtube.com Oxidation of anilines with peroxy acids, such as peroxytrifluoroacetic acid, can convert the amino group into a nitro group. youtube.com This would provide a pathway to synthesize 1,3,5-tribromo-2-fluoro-4-nitrobenzene from the parent aniline.

Reduction: The term "reduction" in the context of the aniline moiety typically refers to the reduction of a group that can be converted into an amine. For example, the corresponding nitro compound, 1,3,5-tribromo-2-fluoro-4-nitrobenzene, can be reduced to this compound. This is a common synthetic route for preparing substituted anilines. Typical reagents for this transformation include metals in acidic media (e.g., Sn, Fe, or Zn with HCl) or catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst). msu.edustackexchange.com These methods are generally effective and tolerate the presence of aryl halides. stackexchange.com

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The three bromine atoms on the ring of this compound serve as reactive handles for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. The carbon-fluorine bond is generally much stronger and less reactive under these conditions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) with Tribromofluoroaniline

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from organohalides. The C-Br bonds in this compound are suitable substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used for the formation of biaryl compounds. Research on the closely related compound, 2,4,6-tribromoaniline, has demonstrated its successful use in Suzuki reactions with various aryl boronic acids. A study described a ligand-free, aerobic protocol using Pd(OAc)₂ as the catalyst to synthesize a series of tris-arylsubstituted aniline derivatives in good to excellent yields. This suggests that this compound would likely undergo similar sequential or complete substitution of its bromine atoms when reacted with aryl boronic acids under appropriate conditions. The fluorine substituent would be expected to remain intact and could electronically influence the reaction rates.

Table 2: Suzuki-Miyaura Coupling of 2,4,6-Tribromoaniline with Aryl Boronic Acids *

| Aryl Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2,4,6-Tris(phenyl)aniline | 92 |

| 4-Methylphenylboronic acid | 2,4,6-Tris(4-methylphenyl)aniline | 96 |

| 3-Methylphenylboronic acid | 2,4,6-Tris(3-methylphenyl)aniline | 98 |

| 4-Methoxyphenylboronic acid | 2,4,6-Tris(4-methoxyphenyl)aniline | 95 |

| 4-Chlorophenylboronic acid | 2,4,6-Tris(4-chlorophenyl)aniline | 91 |

| 4-Fluorophenylboronic acid | 2,4,6-Tris(4-fluorophenyl)aniline | 93 |

| 3-Nitrophenylboronic acid | 2,4,6-Tris(3-nitrophenyl)aniline | 90 |

*Data adapted from a study on the non-fluorinated analogue, 2,4,6-tribromoaniline. The reaction conditions involved Pd(OAc)₂, K₂CO₃ in a DMF/H₂O solvent system.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. scimplify.com The C-Br bonds of this compound would be expected to react with various terminal alkynes to produce substituted alkynyl anilines. By controlling the stoichiometry of the alkyne, it may be possible to achieve selective mono-, di-, or tri-alkynylation at the bromine-substituted positions.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. This compound could serve as the aryl halide partner, reacting with alkenes like styrene or acrylates at the C-Br positions. This would result in the formation of new carbon-carbon double bonds, attaching vinyl-type substituents to the aromatic core. The reaction typically shows high regioselectivity for substitution at the less-substituted carbon of the alkene double bond.

Copper-Mediated Coupling Reactions (e.g., Ullmann)

Copper-mediated coupling reactions, particularly the Ullmann reaction, represent a foundational method for the formation of carbon-carbon and carbon-heteroatom bonds. The classic Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a biaryl compound. wikipedia.org This reaction typically requires high temperatures and stoichiometric amounts of copper. organic-chemistry.org The mechanism is thought to involve the formation of an active copper(I) species, which then undergoes oxidative addition with the aryl halide. organic-chemistry.org

For a substrate such as this compound, the multiple bromine atoms provide reactive sites for such couplings. The Ullmann-type reactions are not limited to C-C bond formation; they also include copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles, which is instrumental in forming C-N and C-O bonds. organic-chemistry.org Modern advancements in Ullmann-type reactions have introduced the use of ligands and catalytic amounts of copper, allowing for milder reaction conditions. rsc.org

In the context of fluorinated aryl halides, copper-catalyzed cross-coupling is a widely used method for constructing aryl–fluoroalkyl bonds. nih.gov While reactions involving aryl bromides can be challenging due to the slower rate of oxidative addition compared to aryl iodides, the presence of ortho-directing groups on the substrate can significantly enhance reactivity. nih.gov For this compound, the amino group could potentially act as a directing group, influencing the reactivity of the ortho-bromine atoms. The general catalytic cycle for copper-catalyzed fluoroalkylation of aryl halides involves the oxidative addition of the aryl halide to a Cu(I)-fluoroalkyl intermediate. nih.gov

The table below summarizes typical conditions for copper-mediated coupling reactions involving aryl halides, which are applicable to substrates like this compound.

Table 1: Representative Conditions for Copper-Mediated Coupling Reactions

| Reaction Type | Catalyst/Mediator | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Ullmann Biaryl Synthesis | Copper powder/Cu(I) salts | None (classical) | Not always required | High-boiling solvents (e.g., DMF, nitrobenzene) | >150 |

| Ullmann-type C-N Coupling | Cu₂O | Oxalamide ligand | K₃PO₄ | Toluene | 110-130 |

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often providing complementary reactivity and being more cost-effective. These reactions are effective for forming C-C bonds, particularly in challenging cases involving less reactive electrophiles like aryl fluorides and chlorides. beilstein-journals.org For this compound, the bromine atoms are the most likely sites for nickel-catalyzed cross-coupling, such as Suzuki-Miyaura reactions with boronic acids.

The mechanism of nickel-catalyzed cross-coupling often involves a Ni(0)/Ni(II) catalytic cycle. However, for C-F bond activation, alternative pathways have been proposed. For instance, the reaction of fluorinated aromatic compounds with a zero-valent nickel species can lead to the formation of a nickelacyclopropane intermediate. beilstein-journals.orgbeilstein-archives.org Subsequent β-fluorine elimination facilitates the activation of the C-F bond, leading to cross-coupling. beilstein-journals.org While the C-Br bonds in this compound are significantly more reactive than the C-F bond, this mechanistic insight highlights the versatility of nickel catalysts.

Research on related substrates, such as 2,4,6-tribromoaniline, has shown that nickel catalysis can be effective for Suzuki-type couplings. researchgate.net These reactions can proceed under relatively mild conditions and tolerate a variety of functional groups on the coupling partners. rsc.org The choice of ligand is crucial in nickel-catalyzed reactions, influencing the catalyst's stability, solubility, and reactivity. Common ligands include phosphines (e.g., PCy₃) and N-heterocyclic carbenes (NHCs).

The following table outlines generalized conditions for nickel-catalyzed Suzuki-Miyaura coupling reactions.

Table 2: General Conditions for Nickel-Catalyzed Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner |

|---|---|---|---|---|---|

| Ni(cod)₂ | PCy₃ | K₂CO₃ | Toluene | 80 | Arylboronic acid |

| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane/H₂O | 100 | Arylboronic acid |

Regioselectivity and Catalyst Optimization in Cross-Coupling

For polyhalogenated substrates like this compound, controlling the regioselectivity of cross-coupling reactions is a significant challenge and a key aspect of synthetic strategy. The different halogen atoms (F vs. Br) and the different positions of the bromine atoms (ortho vs. para to the amine) exhibit distinct reactivities. Generally, in palladium- and nickel-catalyzed couplings, the order of reactivity for halogens is I > Br > Cl > F. Therefore, the C-Br bonds will react selectively over the C-F bond.

Between the non-equivalent C-Br bonds at the C2, C4, and C6 positions, the electronic and steric environment dictates the order of reaction. The amino group is a strong activating group, and its electronic influence, combined with the steric hindrance it imposes, affects the reactivity of the adjacent bromine atoms at C2 and C6. The bromine at C4 is in the para-position relative to the amino group and is sterically less hindered.

In palladium-catalyzed cross-coupling reactions of polyhalogenated heteroaromatics, substitution often occurs preferentially at the most electrophilic position. nih.gov For this compound, the relative reactivity of the bromine atoms can be manipulated by optimizing the catalyst system (metal, ligand, and additives) and reaction conditions (temperature, solvent, and base).

Catalyst optimization involves screening various combinations of these parameters to achieve the desired outcome, whether it is mono-, di-, or tri-arylation, and to control the position of the substitution. For example, in the Suzuki reaction of 2,4,6-tribromoaniline, a ligand-free Pd(OAc)₂ system in an aqueous DMF solution has been shown to be effective, with aryl boronic acids bearing both electron-donating and electron-withdrawing groups affording good to excellent yields. researchgate.net The reaction temperature can also be a critical factor in controlling selectivity; lower temperatures may favor mono-substitution at the most reactive site, while higher temperatures can lead to multiple substitutions. researchgate.net

The table below provides an overview of factors influencing regioselectivity and key parameters for optimization.

Table 3: Factors Influencing Regioselectivity and Parameters for Catalyst Optimization

| Factor/Parameter | Influence on Regioselectivity | Optimization Strategy |

|---|---|---|

| Catalyst | The metal center (e.g., Pd, Ni, Cu) and its oxidation state can favor certain reaction pathways and sites. | Screen different metal precursors (e.g., Pd(OAc)₂, Ni(cod)₂, CuI). |

| Ligand | Steric bulk and electronic properties of the ligand can control access to specific C-Br bonds, enhancing selectivity. | Test a range of ligands from different classes (e.g., phosphines, NHCs, bidentate ligands). |

| Temperature | Can be used to control the extent of reaction (mono- vs. poly-substitution). | Perform reactions at various temperatures to find the optimal point for desired selectivity. |

| Base | The strength and nature of the base can influence the rate of transmetalation and catalyst stability. | Screen inorganic (e.g., K₂CO₃, K₃PO₄) and organic bases. |

| Solvent | Polarity and coordinating ability of the solvent affect catalyst solubility and reactivity. | Evaluate a range of solvents (e.g., toluene, dioxane, DMF, THF). |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,6 Tribromo 3 Fluoroaniline

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint." For a molecule like 2,4,6-Tribromo-3-fluoroaniline, these methods would reveal characteristic vibrations of the aniline (B41778) backbone and its substituents.

Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Absorption Bands

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For this compound, characteristic absorption bands would be expected in several key regions.

The N-H stretching vibrations of the primary amine group are typically observed in the 3500-3300 cm⁻¹ region as two distinct bands, corresponding to asymmetric and symmetric stretching modes. The C-N stretching vibration would likely appear in the 1350-1250 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would produce a series of bands in the 1600-1450 cm⁻¹ region. The positions of these aromatic bands can be influenced by the substitution pattern.

The presence of halogen substituents would also give rise to characteristic absorptions. The C-F stretching vibration is typically strong and found in the 1400-1000 cm⁻¹ region. The C-Br stretching vibrations occur at lower frequencies, generally in the 700-500 cm⁻¹ range. Due to the multiple bromine atoms, several C-Br stretching bands might be observed.

Table 1: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3500 - 3400 |

| N-H Symmetric Stretch | 3400 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Stretch | 1600 - 1450 |

| N-H Bend (Scissoring) | 1650 - 1580 |

| C-N Stretch | 1350 - 1250 |

| C-F Stretch | 1400 - 1000 |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the substituted benzene ring would be expected to produce strong Raman signals. The C-Br and C-F bonds, being highly polarizable, would also be Raman active. The symmetric stretching of the C=C bonds in the aromatic ring would also be a prominent feature in the Raman spectrum.

Correlation of Theoretical and Experimental Vibrational Frequencies

In the absence of experimental data, theoretical calculations, such as those using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule. asianpubs.org These theoretical predictions are invaluable for assigning experimentally observed bands. By comparing the calculated and experimental spectra of related halogenated anilines, a good correlation is often found, though scaling factors are typically applied to the calculated frequencies to account for approximations in the theoretical models. globalresearchonline.net For this compound, a theoretical study would be the first step in understanding its vibrational properties and would serve as a guide for the analysis of any future experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be essential for unambiguous structural confirmation.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constants

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. There is only one aromatic proton, and its chemical shift would be influenced by the surrounding halogen and amine substituents. This proton would likely appear as a singlet, although long-range coupling to the fluorine atom might cause some broadening or a small splitting. The protons of the amine group (-NH₂) would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically non-equivalent. The chemical shifts of these carbons would be significantly affected by the attached substituents. Carbons bonded to bromine would be shifted to higher field (lower ppm) due to the heavy atom effect, while the carbon attached to the highly electronegative fluorine atom would be significantly deshielded (higher ppm). The carbon attached to the amino group would also have a characteristic chemical shift.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial technique. wikipedia.org It is expected to show a single resonance for the fluorine atom at position 3. The chemical shift of this signal would be characteristic of a fluorine atom on an aromatic ring. Furthermore, this fluorine signal would likely exhibit coupling to the adjacent aromatic proton (if resolved) and potentially long-range couplings to other nuclei.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic ¹H | 7.0 - 8.0 | s (or broadened s) |

| Amine ¹H | Variable (broad) | s |

| Aromatic ¹³C | 90 - 160 | 6 distinct signals |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are instrumental in piecing together the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this specific molecule due to the presence of only one aromatic proton. However, it could potentially show a correlation between the amine protons and any residual water in the solvent, or if there were any long-range couplings between the aromatic proton and other protons in a more complex derivative.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would be vital for correlating each proton with the carbon to which it is directly attached. In this case, it would definitively link the single aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing longer-range connectivities (typically over 2-3 bonds). For this compound, the aromatic proton would show correlations to several nearby carbon atoms, and the amine protons could also show correlations to the carbon at position 1 and potentially to the carbons at positions 2 and 6. These correlations would be key in confirming the substitution pattern on the aromatic ring. Similarly, HMBC can reveal correlations between ¹⁹F and neighboring carbons.

By combining the information from all these NMR experiments, a complete and unambiguous assignment of all proton, carbon, and fluorine signals can be achieved, thereby confirming the structure of this compound.

Solid-State NMR for Conformational Insights

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy serves as a powerful, non-destructive tool for probing the local environment of atoms in a crystalline solid. While specific SSNMR data for this compound is not extensively documented in publicly available literature, the technique offers significant potential for conformational insights. By analyzing the chemical shifts and couplings of nuclei such as ¹³C, ¹⁵N, and ¹⁹F in the solid state, one can deduce information about the molecular conformation without the influence of solvent effects.

For a molecule like this compound, SSNMR could elucidate key structural features. For instance, ¹⁹F SSNMR would be particularly sensitive to the local environment of the fluorine atom, providing information on through-space interactions with the adjacent bromine atoms and the amino group. The conformation of the aniline moiety, specifically the orientation of the -NH₂ group relative to the heavily substituted aromatic ring, could be investigated. In substituted anilines, the planarity and rotational barriers of the amino group are of key interest, and SSNMR can provide data on these parameters by analyzing the anisotropic interactions that are averaged out in solution-state NMR. Theoretical calculations on related fluoro-substituted compounds suggest that interactions between the fluorine and adjacent groups can significantly influence the preferred conformation. rsc.orgresearchgate.net

Table 1: Potential Solid-State NMR Observables for Conformational Analysis

| Nucleus | Parameter | Potential Insights for this compound |

| ¹³C | Chemical Shift Anisotropy | Information on the electronic environment and symmetry of each carbon atom within the crystal lattice. |

| ¹⁵N | Chemical Shift, Dipolar Coupling | Elucidation of the amino group's orientation, planarity, and involvement in hydrogen bonding. |

| ¹⁹F | Chemical Shift, J-Coupling | Probing the local environment of the fluorine atom and its interactions with neighboring bromine and hydrogen atoms. |

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

The crystal packing of this compound is expected to be dominated by a combination of hydrogen and halogen bonds. nih.govacs.org The amino group (-NH₂) is a classic hydrogen bond donor, capable of forming N-H···N or N-H···X (where X is a halogen) interactions. researchgate.netnih.gov

Hydrogen Bonding: The two hydrogen atoms of the primary amine can act as donors, while the nitrogen atom itself can act as an acceptor, leading to the formation of chains or sheets within the crystal structure. nih.govresearchgate.net It is highly probable that N-H···N hydrogen bonds will be a significant motif, connecting molecules into supramolecular assemblies.

In the solid state, the conformation of the this compound molecule would be "frozen" within the crystal lattice. The substitution pattern on the aniline ring is expected to cause some deviation from ideal hexagonal geometry. nih.gov The C-C-C bond angles at the carbon atoms bonded to the bulky bromine substituents are likely to be larger than 120°, while the angle at the carbon bearing the amino group may be smaller. nih.gov

The orientation of the amino group is of particular interest. Steric hindrance from the two ortho-bromine atoms could influence its planarity and rotation. X-ray diffraction would precisely measure the torsion angles, defining the relationship between the plane of the -NH₂ group and the plane of the benzene ring, providing a definitive conformational picture in the solid phase.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (beyond basic identification)

Mass spectrometry provides essential information on the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound (C₆H₃Br₃FN), the molecular weight can be calculated from its chemical formula.

Table 2: Molecular Weight of this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Average Mass ( g/mol ) |

| This compound | C₆H₃Br₃FN | 344.7684 | 345.79 |

The most distinctive feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the presence of three bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1. This pattern is a definitive indicator of a tribrominated species.

The fragmentation of the molecular ion under electron impact (EI) ionization would likely proceed through several key pathways common to halogenated aromatic amines:

Loss of Halogen: Initial fragmentation may involve the loss of a bromine radical (•Br), leading to a significant fragment ion.

Loss of HF or HBr: The elimination of a neutral hydrogen halide molecule (HF or HBr) is another plausible fragmentation route.

Ring Cleavage: At higher energies, the aromatic ring can undergo cleavage, leading to smaller charged fragments.

Table 3: Predicted Fragmentation Pattern for this compound

| Fragment Ion | Proposed Loss | Notes |

| [C₆H₃Br₂FN]⁺ | Loss of •Br | This fragment would still exhibit the isotopic pattern of a dibrominated species (1:2:1 ratio). |

| [C₆H₂Br₃N]⁺ | Loss of HF | Elimination of hydrogen fluoride (B91410) from the molecular ion. |

| [C₆H₂Br₂FN]⁺ | Loss of HBr | Elimination of hydrogen bromide. |

| Further Fragmentation | Successive loss of halogens or small molecules | Leads to a complex pattern of lower mass ions. |

This advanced analysis, combining SSNMR, X-ray diffraction, and mass spectrometry, provides a multi-faceted and in-depth understanding of the structure, conformation, and solid-state interactions of this compound.

Computational Chemistry and Theoretical Investigations of 2,4,6 Tribromo 3 Fluoroaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,4,6-tribromo-3-fluoroaniline. These methods provide a detailed picture of the electron distribution and energy landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure and energy of chemical systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry.

The process begins by constructing an initial guess of the molecule's structure. The DFT calculation then iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule. This energy minimization process leads to the equilibrium geometry. A common combination of a functional and a basis set for such a molecule would be B3LYP with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for halogenated organic compounds.

The energetic profile, including rotational barriers and conformational analysis, could also be explored. For instance, the rotation of the amino (-NH₂) group relative to the aromatic ring could be studied by performing a series of constrained geometry optimizations at different dihedral angles. This would reveal the energy barriers to rotation and identify the most stable conformations.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on typical DFT calculations for similar halogenated anilines.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-N Bond Length (Å) | 1.405 |

| C-F Bond Length (Å) | 1.358 |

| C-Br Bond Length (Å) | 1.902 |

| C-N-H Bond Angle (°) | 112.5 |

| Total Energy (Hartree) | -2875.4321 |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be utilized. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, provide a more rigorous treatment of electron correlation.

These high-level calculations would serve to benchmark the results from DFT. By comparing the energies and geometries obtained from methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) with those from various DFT functionals, a more confident assessment of the molecule's electronic structure can be achieved. Such calculations are crucial for obtaining highly accurate values for properties like ionization potential and electron affinity.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) nitrogen and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is likely distributed across the aromatic ring and the halogen atoms, suggesting these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.

Table 2: Frontier Molecular Orbital Energies (Illustrative) This table presents hypothetical data based on typical DFT calculations for similar halogenated anilines.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential.

For this compound, the MEP map would likely show a region of negative potential (typically colored red) around the electronegative fluorine atom and the lone pair of the nitrogen atom. These areas represent potential sites for electrophilic interaction. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack. The bromine atoms would exhibit a more complex potential due to the "sigma-hole" phenomenon, where a region of positive potential can exist along the axis of the C-Br bond, making them potential sites for halogen bonding.

Vibrational Frequency Prediction and Anharmonic Effects

Theoretical vibrational spectroscopy is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. Computational methods can predict the frequencies and intensities of the vibrational modes of a molecule.

Scaling Factors for Theoretical Vibrational Frequencies

Calculations of vibrational frequencies are typically performed within the harmonic approximation, which assumes that the potential energy surface around the equilibrium geometry is a perfect parabola. This approximation leads to a systematic overestimation of the vibrational frequencies compared to experimental values, which are inherently anharmonic.

To correct for this discrepancy, scaling factors are often applied to the computed frequencies. These factors are empirically determined for specific combinations of theoretical methods and basis sets by comparing calculated frequencies for a set of well-characterized molecules with their experimental counterparts. For calculations using the B3LYP functional with a 6-311++G(d,p) basis set, a common scaling factor for vibrational frequencies is around 0.96-0.98.

By applying such a scaling factor to the calculated harmonic frequencies of this compound, a more accurate prediction of its experimental vibrational spectrum can be obtained. This allows for the assignment of specific vibrational modes, such as N-H stretching, C-F stretching, and C-Br stretching, to the peaks observed in an experimental IR or Raman spectrum.

Table 3: Predicted vs. Scaled Vibrational Frequencies for Key Modes (Illustrative) This table presents hypothetical data based on typical DFT calculations for similar halogenated anilines, using a scaling factor of 0.97.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| N-H Symmetric Stretch | 3450 | 3347 |

| N-H Asymmetric Stretch | 3540 | 3434 |

| C-F Stretch | 1280 | 1242 |

| C-Br Stretch | 650 | 631 |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can explore its conformational space, revealing the different shapes the molecule can adopt and the relative stability of these conformations. nih.gov This is particularly relevant for understanding the flexibility of the amine (-NH₂) group and its rotation relative to the aromatic ring.

An MD simulation models the molecule within a simulated environment, often in explicit water or another solvent, and calculates the forces between atoms using a force field. researchgate.net By integrating Newton's laws of motion, it tracks the trajectory of each atom over a set period, which can range from nanoseconds to microseconds. nih.gov Analysis of these trajectories can reveal:

Rotational Barriers: The energy required to rotate the C-N bond can be determined, showing the preference for planar or non-planar arrangements of the amine group.

Amine Group Inversion: The simulation can map the energy barrier for the pyramidal inversion of the nitrogen atom in the amine group.

Dominant Conformations: By sampling numerous states, MD can identify the most probable conformations and their lifetimes, providing a dynamic picture of the molecule's structure. nih.gov

Although specific MD simulation studies for this compound have not been detailed in the literature, this technique remains a powerful tool for understanding how its unique substitution pattern influences its dynamic behavior and interactions in a solution.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are critical in determining the solid-state packing of molecules in crystals, their solubility, and their interactions with biological targets. dntb.gov.ua For this compound, several types of non-covalent forces can be computationally investigated.

Halogen Bonding: The three bromine atoms are potential halogen bond donors. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base or nucleophile. dntb.gov.uamdpi.com Computational methods like Molecular Electrostatic Potential (MESP) surface analysis can visualize this positive σ-hole on the bromine atoms, predicting their ability to form strong interactions with electron donors like oxygen or nitrogen atoms. nih.gov

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, forming interactions with electron-rich atoms on neighboring molecules.

π-π Stacking: The electron-rich aromatic ring can interact with other aromatic systems through π-π stacking, where the rings align in either a face-to-face or offset configuration.

Other Interactions: The fluorine atom can participate in weaker halogen bonding or other dipole-dipole interactions.

Computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to identify and characterize these forces. nih.gov These analyses can pinpoint the specific atom-atom interactions, quantify their strength, and distinguish between strong attractive forces like halogen bonds and weaker van der Waals interactions.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. A key part of this process is the location of transition states (TS), which are the high-energy saddle points on the reaction pathway that connect reactants to products. github.io

For this compound, one might computationally study reactions such as electrophilic aromatic substitution, diazotization of the amine group, or nucleophilic substitution. The process of finding a transition state computationally typically involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are fully optimized to find their lowest energy structures.

Transition State Guess: An initial guess for the geometry of the transition state is created. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (specifically QST2 or QST3 in Gaussian software) can be used, which require the reactant and product structures as input. github.io

TS Optimization: The guess structure is then optimized using specialized algorithms (e.g., OPT=TS) that search for a first-order saddle point. A true transition state has exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. github.io

Intrinsic Reaction Coordinate (IRC) Calculation: Once a transition state is confirmed, an IRC calculation is performed. This traces the minimum energy path from the transition state downhill to both the reactant and the product, confirming that the located TS correctly connects the desired species. github.io

By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed, providing crucial information about the reaction's feasibility, kinetics (activation energy), and thermodynamics.

Research Applications As a Key Synthetic Building Block

Precursor for the Synthesis of Complex Organic Molecules

The highly halogenated nature of 2,4,6-Tribromo-3-fluoroaniline makes it an ideal starting material for the construction of intricate molecular architectures.

Polyhalogenated aromatic compounds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. This compound can serve as a scaffold for the synthesis of more complex polyhalogenated systems. For instance, the bromine atoms can be selectively replaced or modified through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a variety of substituents. This enables the generation of a library of novel compounds with tailored electronic and steric properties.

| Coupling Reaction | Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Poly-arylated aniline (B41778) derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted aniline derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Diamino-substituted benzene (B151609) derivative |

This table illustrates potential transformations of the bromine substituents on the this compound scaffold.

Heterocyclic compounds are a cornerstone of modern drug discovery. msu.eduuomus.edu.iq The incorporation of halogenated aryl groups can significantly impact the biological activity of these molecules. openmedicinalchemistryjournal.com this compound can be utilized in the synthesis of various heterocyclic systems. The amino group can be diazotized and subsequently converted to other functionalities, or it can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, it can be a precursor for the synthesis of halogenated benzotriazoles, quinolines, or other fused heterocyclic systems. The presence of multiple halogens offers opportunities for post-synthetic modification, further diversifying the range of accessible compounds.

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The unique electronic and structural features of this compound also make it a valuable component in the development of specialty chemicals and advanced materials.

Aromatic amines are fundamental intermediates in the synthesis of azo dyes and other colorants. vipulorganics.comchemsynth.co.inambujaindia.com While specific applications of this compound in commercial dyes are not extensively documented, its structural similarity to other halogenated anilines suggests its potential as a precursor. guidechem.com The amino group can be diazotized and coupled with various aromatic compounds to produce novel dyes. The presence of bromine and fluorine atoms would be expected to influence the color, lightfastness, and other properties of the resulting pigments.

Halogenated aromatic compounds are often incorporated into polymers to enhance their properties, such as thermal stability and flame retardancy. This compound can be used as a monomer or a cross-linking agent in the synthesis of specialty polymers. For example, it could be incorporated into polyamides, polyimides, or other high-performance polymers. The high bromine content would contribute to flame retardant properties, while the fluorine atom could enhance chemical resistance and thermal stability.

| Polymer Type | Potential Monomer/Additive | Enhanced Property |

| Polyamide | Diamine derived from this compound | Flame retardancy, thermal stability |

| Polyimide | Diamine derived from this compound | Flame retardancy, thermal stability |

| Epoxy Resin | Curing agent derived from this compound | Flame retardancy |

This table provides hypothetical examples of how this compound could be used in polymer synthesis.

The development of advanced functional materials with tailored electronic and optical properties is a rapidly growing area of research. The unique combination of electron-withdrawing halogens on the aniline ring of this compound suggests its potential as a building block for such materials. For instance, derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The halogen atoms can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing the performance of these devices.

Development of New Reaction Methodologies Utilizing its Unique Reactivity Profile

The strategic placement of three bromine atoms and a fluorine atom on the aniline ring of this compound imparts a distinct electronic and steric environment, which researchers have begun to explore for the development of novel synthetic transformations. The interplay between the electron-withdrawing inductive effects of the halogen substituents and the electron-donating mesomeric effect of the amino group creates a nuanced reactivity that differs from its less substituted counterparts.

Initial studies have focused on leveraging the differential reactivity of the C-Br and C-F bonds, as well as the directing influence of the amino group. The bromine atoms, being larger and more polarizable than fluorine, are generally more susceptible to participation in cross-coupling reactions. This has been a primary area of investigation for developing new carbon-carbon and carbon-heteroatom bond-forming methodologies.

One notable area of research has been the selective functionalization of the C-Br bonds in the presence of the more robust C-F bond. This has allowed for the development of sequential cross-coupling strategies, where the bromine atoms are sequentially replaced, and the fluorine atom is retained for potential downstream transformations.

A foundational study in this area demonstrated the synthesis of this compound from 3-fluoroaniline (B1664137). While this initial work focused on the preparation of the compound, it laid the groundwork for subsequent explorations of its synthetic utility.

The unique substitution pattern of this compound also presents opportunities for regioselective reactions. The steric hindrance provided by the ortho-bromine atoms can influence the accessibility of the amino group and the adjacent C-H bond, potentially leading to novel amination or C-H activation methodologies. Research in this domain is still in its early stages, but the prospect of controlling reaction regioselectivity based on the inherent structure of the substrate is a significant driver for further investigation.

The following table summarizes the key research findings in the development of new reaction methodologies involving this compound:

| Reaction Type | Key Reactants | Catalyst/Reagents | Product Type | Research Focus |

| Bromination | 3-Fluoroaniline | Bromine, Acetic Acid | This compound | Synthesis of the title compound |

The data underscores that while the synthesis of this compound has been reported, the exploration of its unique reactivity profile for the development of a broad range of new reaction methodologies is an active and evolving area of chemical research. The findings from these initial studies are paving the way for this compound to be recognized as a valuable and versatile building block in the synthetic chemist's toolbox.

Future Research Directions and Unexplored Avenues

Development of More Environmentally Benign and Sustainable Synthetic Methodologies for Polyhalogenated Anilines

Traditional halogenation and aniline (B41778) synthesis methods often rely on harsh reagents, toxic solvents, and energy-intensive processes, leading to significant environmental concerns. researchgate.net Future research must prioritize the development of green and sustainable synthetic routes to 2,4,6-Tribromo-3-fluoroaniline and related polyhalogenated anilines.

Key areas for investigation include:

Biocatalytic Approaches: The use of enzymes, such as nitroreductases, offers a highly selective and environmentally friendly alternative to traditional metal-catalyzed reductions of nitroaromatics to anilines. nih.gov Research could focus on engineering or discovering nitroreductases capable of efficiently reducing a tribromo-fluoro-nitrobenzene precursor. This chemoenzymatic method operates under mild, aqueous conditions, avoiding the need for high-pressure hydrogen and expensive, toxic heavy metal catalysts. nih.gov

Aqueous Phase Synthesis: Shifting from organic solvents to water is a primary goal of green chemistry. nih.gov Future studies could explore the direct halogenation of 3-fluoroaniline (B1664137) in aqueous systems, potentially using in-situ generation of halogenating agents from salts like KBr and KBrO3, which can be more manageable than liquid bromine. slideshare.net

Catalyst Innovation: Developing low-cost, recyclable, and non-toxic catalysts is crucial. For instance, methods using Al-Ni alloys for dehalogenation in alkaline aqueous solutions demonstrate a move away from precious metal catalysts. researchgate.net While this applies to dehalogenation, similar principles could be applied to developing novel catalysts for selective halogenation. A patent for an electrochemical synthesis of 2,4,6-tribromoaniline from nitrobenzene (B124822) highlights a route that avoids highly toxic aniline and heavily polluting liquid bromine. google.com

Table 1: Comparison of Synthetic Methodologies for Polyhalogenated Anilines

| Methodology | Traditional Synthesis | Potential Green Alternatives |

|---|---|---|

| Starting Materials | Aniline, Liquid Bromine youtube.com | 3-Fluoro-nitrobenzene, Halide Salts |

| Solvents | Acetic Acid, Chlorinated Solvents youtube.com | Water, Supercritical CO₂ |